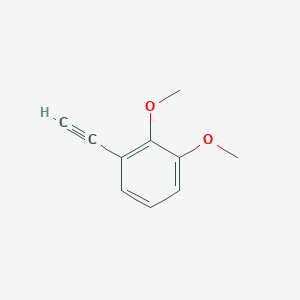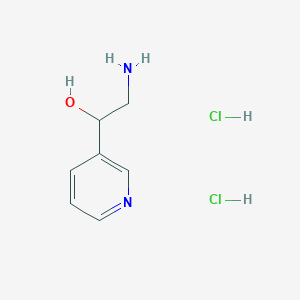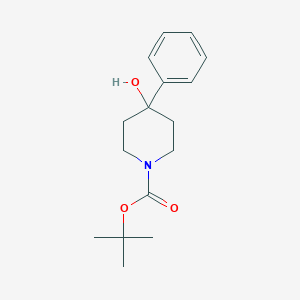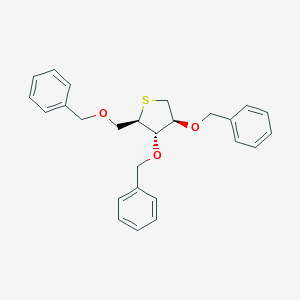
5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, also known as TFMPP, is a synthetic molecule commonly used in scientific research. It is a member of the pyrazol-4-ol family and is structurally similar to the neurotransmitter serotonin. TFMPP has been used extensively in laboratory experiments to study the effects of serotonin receptor agonists and antagonists.
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles and Dyes
- The chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, which are closely related to the mentioned compound, serves as a privileged scaffold in the synthesis of a wide range of heterocyclic compounds. These compounds are useful in generating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and various dyes, demonstrating their versatility in organic synthesis (Gomaa & Ali, 2020).
Anti-inflammatory and Antibacterial Agents
- Trifluoromethylpyrazoles, to which the mentioned compound is structurally related, have garnered attention for their anti-inflammatory and antibacterial properties. Their activity profile varies with the position of the trifluoromethyl group on the pyrazole nucleus, highlighting the importance of structural nuances in medicinal chemistry applications (Kaur, Kumar, & Gupta, 2015).
Organometallic Chemistry
- Complexes containing hydridotris(pyrazolyl)borates of Group 5 metals, including vanadium, niobium, and tantalum, have been studied for their organometallic chemistry. These studies aim to model interactions in metalloproteins and explore novel organometallic reactions, indicating the potential of pyrazole derivatives in bioinorganic chemistry (Etienne, 1996).
Cytochrome P450 Inhibition
- Pyrazole derivatives have been evaluated as inhibitors of cytochrome P450 isoforms, which are crucial for drug metabolism. This research underlines the significance of pyrazole-based compounds in the development of drug-drug interaction models and their potential use in pharmacokinetics (Khojasteh et al., 2011).
Organic Light-Emitting Diodes (OLEDs)
- The BODIPY platform, which can be synthesized from pyrazole-based intermediates, has been identified as a tunable tool for organic light-emitting diodes (OLEDs). This application demonstrates the role of pyrazole derivatives in the development of optoelectronic materials, showcasing their potential in technology and device fabrication (Squeo & Pasini, 2020).
Propiedades
IUPAC Name |
5-methyl-1-phenyl-3-(trifluoromethyl)pyrazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-7-9(17)10(11(12,13)14)15-16(7)8-5-3-2-4-6-8/h2-6,17H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHTWWBAMZHHLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356176 |
Source


|
| Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |
CAS RN |
119868-25-6 |
Source


|
| Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119868-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B176323.png)




